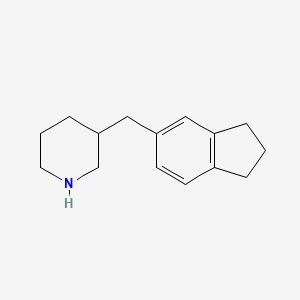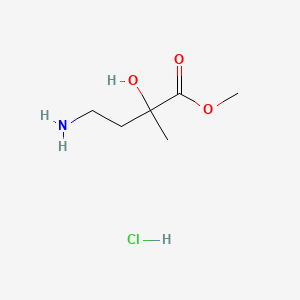![molecular formula C6H9ClF3N3 B15318469 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride is a chemical compound that features a trifluoromethyl group and a diazirine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride typically involves the introduction of a trifluoromethyl group into a diazirine ring structure. One common method involves the reaction of a suitable pyrrolidine derivative with trifluoromethyl diazirine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive crosslinker in the study of molecular interactions.
Biology: Employed in photoaffinity labeling to investigate protein-ligand interactions.
Medicine: Potential use in the development of novel pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and polymers with enhanced properties
Mécanisme D'action
The mechanism of action of 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can then form covalent bonds with nearby molecules. This property makes it an effective tool for studying molecular interactions and identifying binding sites on proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride
- 2-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride
Uniqueness
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride is unique due to its combination of a trifluoromethyl group and a diazirine ring, which imparts distinct photoreactive properties. This makes it particularly valuable in applications requiring precise molecular labeling and crosslinking .
Propriétés
Formule moléculaire |
C6H9ClF3N3 |
|---|---|
Poids moléculaire |
215.60 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(11-12-5)4-2-1-3-10-4;/h4,10H,1-3H2;1H |
Clé InChI |
QQDDQBXANCCNEH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2(N=N2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)



![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)







![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
